molecular formula C6H3F3INO B14023459 2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine

2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine

Cat. No.: B14023459
M. Wt: 288.99 g/mol
InChI Key: GYLHMZWVFUFRGH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with hydroxyl, iodine, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the iodination of 2-hydroxy-4-(trifluoromethyl)pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-hydroxy-5-azido-4-(trifluoromethyl)pyridine .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine is largely dependent on its application. In drug discovery, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity .

Properties

Molecular Formula

C6H3F3INO

Molecular Weight

288.99 g/mol

IUPAC Name

5-iodo-4-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)3-1-5(12)11-2-4(3)10/h1-2H,(H,11,12)

InChI Key

GYLHMZWVFUFRGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)I)C(F)(F)F

Origin of Product

United States

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